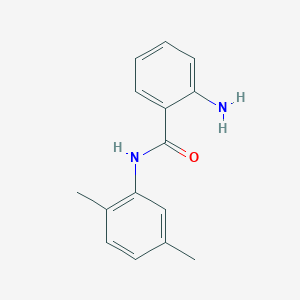

2-Amino-n-(2,5-dimethylphenyl)benzamide

Übersicht

Beschreibung

Es wird zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Hautinfektionen und sexuell übertragbare Infektionen . Erythromycin-Gluceptat wird besonders für seine breite antibakterielle Aktivität und seine intravenöse Verabreichung geschätzt, wodurch es für schwere Infektionen geeignet ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Erythromycin-Gluceptat wird durch Reaktion von Erythromycin mit Gluconsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Bildung eines Salzes zwischen Erythromycin und Gluconsäure, was zu Erythromycin-Gluceptat führt . Der Prozess erfordert eine sorgfältige Kontrolle von pH-Wert und Temperatur, um die Stabilität der Verbindung sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Erythromycin-Gluceptat umfasst die Fermentation von Saccharopolyspora erythraea zur Produktion von Erythromycin, gefolgt von einer chemischen Modifikation zur Bildung von Erythromycin-Gluceptat. Der Fermentationsprozess wird optimiert, um die Ausbeute und Reinheit zu maximieren, und die anschließende chemische Modifikation wird unter kontrollierten Bedingungen durchgeführt, um das gewünschte Produkt zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Erythromycin gluceptate is synthesized by reacting erythromycin with gluconic acid. The reaction typically involves the formation of a salt between erythromycin and gluconic acid, resulting in erythromycin gluceptate . The process requires careful control of pH and temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of erythromycin gluceptate involves fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to form erythromycin gluceptate. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modification is carried out under controlled conditions to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Erythromycin-Gluceptat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Diese Reaktionen können die Stabilität und Wirksamkeit der Verbindung beeinflussen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Erythromycin-Gluceptat kann in wässrigen Lösungen hydrolysieren, insbesondere unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei der Hydrolyse von Erythromycin-Gluceptat gebildet werden, sind Erythromycin und Gluconsäure. Oxidation kann zu verschiedenen Abbauprodukten führen, die im Allgemeinen inaktiv sind .

Wissenschaftliche Forschungsanwendungen

Erythromycin-Gluceptat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Erythromycin-Gluceptat übt seine antibakterielle Wirkung aus, indem es an die 50S-ribosomale Untereinheit empfindlicher Bakterien bindet, wodurch die Proteinsynthese gehemmt wird. Diese Wirkung verhindert das Wachstum und die Vermehrung der Bakterien, was letztendlich zu ihrem Tod führt . Das molekulare Ziel von Erythromycin-Gluceptat ist die 23S-rRNA innerhalb der 50S-ribosomalen Untereinheit, und die Hemmung der Proteinsynthese erfolgt durch die Blockierung von Transpeptidations- und Translokationsreaktionen .

Wissenschaftliche Forschungsanwendungen

Erythromycin gluceptate has a wide range of scientific research applications:

Wirkmechanismus

Erythromycin gluceptate exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from growing and reproducing, ultimately leading to their death . The molecular target of erythromycin gluceptate is the 23S rRNA within the 50S ribosomal subunit, and the inhibition of protein synthesis occurs through the blockage of transpeptidation and translocation reactions .

Vergleich Mit ähnlichen Verbindungen

Erythromycin-Gluceptat gehört zur Gruppe der Makrolid-Antibiotika, zu denen auch andere Verbindungen wie Azithromycin, Clarithromycin und Spiramycin gehören . Im Vergleich zu diesen ähnlichen Verbindungen weist Erythromycin-Gluceptat folgende einzigartige Merkmale auf:

Breitbandaktivität: Erythromycin-Gluceptat hat ein breites Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien.

Intravenöse Verabreichung: Im Gegensatz zu einigen anderen Makroliden kann Erythromycin-Gluceptat intravenös verabreicht werden, wodurch es für schwere Infektionen geeignet ist.

Liste ähnlicher Verbindungen

- Azithromycin

- Clarithromycin

- Spiramycin

- Roxithromycin

- Telithromycin

Erythromycin-Gluceptat zeichnet sich durch seine einzigartige Kombination aus Breitbandaktivität, Stabilität und Eignung für die intravenöse Verabreichung aus.

Biologische Aktivität

2-Amino-N-(2,5-dimethylphenyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a benzamide structure, which are critical for its interaction with biological targets. The purpose of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structural characteristics include:

- An amino group (-NH2)

- A benzamide moiety

- Two methyl groups located at the 2 and 5 positions on the aromatic ring

This structural configuration contributes to the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects. For instance, similar compounds have been shown to inhibit cancer cell proliferation and exhibit antimicrobial properties .

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that certain analogs can inhibit the growth of cancer cells in vitro. For example:

- Compound Testing : In a study involving various benzamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Case Study 1: Antiparasitic Activity

A related study focused on benzamide derivatives for their antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally similar to this compound were evaluated for their ability to inhibit parasite growth. One derivative exhibited an EC50 value of 0.001 μM, highlighting the potential of benzamide structures in drug development for parasitic diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, a series of benzamide derivatives were synthesized and tested for cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance the efficacy of these compounds as anticancer agents. Specifically, certain derivatives induced apoptosis in treated cells, showcasing their potential as therapeutic agents .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.